molecular formula C27H32O14 B12041263 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one CAS No. 29838-68-4

7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one

Cat. No.: B12041263
CAS No.: 29838-68-4
M. Wt: 580.5 g/mol
InChI Key: DFPMSGMNTNDNHN-JJLSSNRUSA-N
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Description

This compound, commonly known as naringin, is a flavanone glycoside predominantly found in citrus fruits, particularly grapefruit, where it contributes to the characteristic bitter taste . Its IUPAC name reflects its structural complexity: a flavanone aglycone (naringenin) linked to a disaccharide moiety (neohesperidose) composed of β-D-glucose and 6-deoxy-α-L-mannopyranose . Naringin exhibits diverse pharmacological activities, including antioxidant, anti-inflammatory, and cytochrome P450 (CYP3A1/2) inhibitory effects, which enhance the bioavailability of co-administered drugs like paclitaxel by 40–49% in preclinical models .

Properties

CAS No.

29838-68-4

Molecular Formula

C27H32O14

Molecular Weight

580.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16?,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1

InChI Key

DFPMSGMNTNDNHN-JJLSSNRUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Classical Methodology

The Koenigs-Knorr method, a cornerstone of glycoside synthesis, employs halogenated sugar donors activated by silver salts. For naringin, this involves reacting 7-hydroxyflavanone derivatives with 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranose in the presence of silver carbonate (Ag₂CO₃) and quinoline. The reaction proceeds via an SN2 mechanism, ensuring β-glycosidic bond formation. For example, naringenin 4'-O-β-D-glucoside is synthesized at 60–80°C in anhydrous dichloromethane, yielding 65–70%.

Stereochemical Modifications

To introduce the α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl (neohesperidosyl) moiety, a two-step sequential glycosylation is required. First, the glucopyranose donor is coupled to the aglycone, followed by rhamnosylation using 1-bromo-2,3,4-tri-O-acetyl-α-L-rhamnopyranose under similar conditions. Boron trifluoride etherate (BF₃·OEt₂) is often added to enhance reactivity, particularly for sterically hindered acceptors. This approach achieves 60–75% yields but requires rigorous exclusion of moisture to prevent donor hydrolysis.

Phase Transfer Catalysis

Reaction Optimization

Phase transfer catalysis (PTC) has emerged as a scalable alternative, leveraging tris(3,6-dioxaheptyl)amine (TDA-1) as a catalyst in biphasic systems. A representative protocol dissolves 7-hydroxyflavanone in a potassium bicarbonate solution, followed by addition of 1-bromo-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose and TDA-1. The reaction proceeds at 40–50°C, achieving 80–85% yield of the acetylated intermediate. Subsequent deprotection with methanolic triethylamine affords naringin in 95% purity.

pH-Dependent Selectivity

The alkalinity of the reaction medium critically influences regioselectivity. At pH 8–9, the 7-hydroxyl group of the flavanone is preferentially glycosylated, minimizing side reactions at the 4'-position. Excess base (>pH 10) risks hydrolyzing the glucopyranose donor, reducing yields to <50%.

Enzymatic and Microbial Glycosylation

Glycosyltransferase-Mediated Synthesis

Microbial biotransformation using engineered Escherichia coli expressing glycosyltransferases (GTs) offers an eco-friendly route. For instance, UDP-glucose-dependent GTs selectively transfer glucose to the 7-OH position of naringenin, followed by rhamnosylation using α-L-rhamnosyltransferases. Yields remain modest (30–40%) due to enzyme specificity limitations.

Metabolic Pathway Engineering

Co-culture systems combining flavonoid-producing plants (e.g., Citrus × aurantium) with rhamnose-synthesizing bacteria (e.g., Bacillus subtilis) have been explored. However, extraction yields from such systems rarely exceed 2–5%, making them impractical for industrial-scale production.

Extraction from Natural Sources

Citrus Peel Processing

Naringin is abundant in citrus peels, particularly grapefruit (Citrus paradisi) and bitter orange (Citrus aurantium). Industrial extraction involves microwave-assisted ethanol/water (70:30 v/v) extraction at 100°C, followed by crystallization. This method yields 8–12% naringin but requires costly purification to remove limonin and other bitter triterpenoids.

Comparative Analysis of Preparation Methods

MethodYield (%)Reaction Time (h)SelectivityScalability
Koenigs-Knorr60–7524–48High βModerate
Phase Transfer Catalysis80–856–12High 7-OHigh
Enzymatic30–4072–96ModerateLow
Natural Extraction8–124–6N/AModerate

Chemical Reactions Analysis

Hydrolysis Reactions

The glycosidic bonds in this compound are susceptible to hydrolysis under acidic or enzymatic conditions.

Reaction Type Conditions Products
Acid hydrolysisHCl (1–2 M), 80–100°C, 1–3 hours Naringenin (aglycone), D-glucose, and 6-deoxy-L-mannose (rhamnose) residues.
Enzymatic hydrolysisβ-glucosidases or α-rhamnosidases Sequential release of sugars and naringenin.
  • Mechanistic Insight : Acid hydrolysis cleaves the β-1,2-glycosidic bond between glucose and rhamnose, followed by separation of the disaccharide from the flavanone core . Enzymatic hydrolysis is stereospecific, targeting the glycosidic linkages with high specificity .

Oxidation Reactions

The phenolic hydroxyl groups and the dihydroflavanone structure may undergo oxidation.

Oxidizing Agent Conditions Products
O₂ (air)Alkaline pH, room temperatureFormation of quinones or dimerized products.
H₂O₂/Fe²⁺Fenton-like conditionsHydroxyl radical-mediated degradation .
  • Structural Vulnerabilities : The 5-hydroxy and 4'-hydroxyphenyl groups are prone to oxidation, leading to degradation products. Safety data sheets indicate potential for hazardous reactions under oxidative conditions, though specific pathways are not detailed .

Stability Under Environmental Conditions

Limited data exist on photolytic or thermal degradation.

Factor Effect
UV lightPotential cleavage of glycosidic bonds; possible isomerization .
Heat (>150°C)Decomposition via sugar caramelization and aglycone degradation .

Biotransformation

Microbial or mammalian metabolic pathways may modify the compound:

System Reaction Outcome
Gut microbiotaDeglycosylation to naringenin Enhanced bioavailability of aglycone.
Hepatic enzymesGlucuronidation/sulfation of naringenin Phase II metabolites for excretion.

Synthetic Modifications

Reaction Purpose Example Products
MethylationProtect hydroxyl groupsMethyl ether derivatives.
AcetylationImprove lipid solubilityAcetylated sugars or aglycone.

Key Research Gaps

  • Direct reaction studies for this specific compound are absent in accessible literature. Current insights are extrapolated from structural analogs (e.g., naringin, hesperidin).

  • Toxicological data suggest low acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) but lack details on reaction byproducts .

Scientific Research Applications

Biological Activities

This compound exhibits several biological activities that are of significant interest:

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound contributes to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that it can protect cellular components from oxidative damage, which is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby potentially alleviating conditions associated with chronic inflammation, including arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing natural preservatives for food products or as therapeutic agents against infections .

Therapeutic Applications

The therapeutic potential of 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one extends into several areas:

Cancer Research

Studies indicate that flavonoids can modulate signaling pathways involved in cancer cell proliferation and apoptosis. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines, making it a candidate for further research in cancer therapeutics .

Cardiovascular Health

The antioxidant and anti-inflammatory properties of this compound may contribute to cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis. Animal studies have suggested that it can lower blood pressure and improve lipid profiles .

Food Science Applications

In food science, the antioxidant properties of this compound can be utilized to enhance the shelf life of food products. Its ability to prevent lipid peroxidation makes it a valuable additive in food preservation . Additionally, its flavor-enhancing properties could be explored in functional foods aimed at promoting health benefits.

Case Studies

Several case studies highlight the applications of this compound:

  • Antioxidant Efficacy : A study published in the Journal of Agricultural and Food Chemistry demonstrated that extracts containing this flavonoid significantly reduced oxidative stress markers in diabetic rats, suggesting its potential use as a dietary supplement for managing diabetes-related complications .
  • Anti-inflammatory Research : In vitro studies have shown that this compound inhibits the expression of cyclooxygenase enzymes (COX) involved in inflammation, providing a basis for its use in developing anti-inflammatory drugs .
  • Antimicrobial Testing : A study conducted on various bacterial strains revealed that this compound exhibited inhibitory effects comparable to standard antibiotics, indicating its potential as a natural antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one involves its interaction with various molecular targets. The compound can modulate cellular signaling pathways by inhibiting specific enzymes or receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Naringin’s structure is defined by:

  • Aglycone : 2-(4-Hydroxyphenyl)-4H-1-benzopyran-4-one (naringenin).
  • Glycosylation: Neohesperidose (β-D-glucose-(1→2)-6-deoxy-α-L-mannose) at the C7 position.
Table 1: Structural Comparison of Naringin and Analogous Flavonoid Glycosides
Compound Name Molecular Formula Molecular Weight (g/mol) Aglycone Substituents Glycosylation Pattern Key Structural Differences References
Naringin (Target Compound) C₂₇H₃₂O₁₄ 580.54 4-Hydroxyphenyl β-D-Glc-(1→2)-6-deoxy-α-L-Man Reference structure
Rutin C₂₇H₃₀O₁₆·3H₂O 664.57 3,4-Dihydroxyphenyl β-D-Glc-(1→6)-α-L-Rha (rutinose) Additional hydroxyl groups on phenyl ring
Methoxy-Substituted Analog (CAS 14265-53-3) C₂₈H₃₂O₁₆ 624.54 3-Hydroxy-4-methoxyphenyl β-D-Glc-(1→6)-6-deoxy-α-L-Man Methoxy group enhances lipophilicity
Vaccarin-RM (CAS 53452-16-7) C₃₂H₃₈O₁₉ 726.63 4-(β-D-Glucopyranosyloxy)phenyl α-L-Ara-(1→2)-β-D-Glc + β-D-Glc Arabinose addition increases polarity

Key Observations :

  • Rutin differs in phenyl ring substitution (3,4-dihydroxy vs. 4-hydroxy) and glycosylation (rutinose vs. neohesperidose), enhancing its antioxidant capacity .
  • Methoxy-substituted analogs (e.g., CAS 14265-53-3) exhibit improved metabolic stability due to the methoxy group’s resistance to enzymatic degradation .
  • Vaccarin-RM features an additional arabinopyranosyl group, altering solubility and receptor binding .

Pharmacological and Functional Comparison

Table 2: Pharmacological Activities of Naringin and Analogues
Compound Antioxidant Activity (IC₅₀, μM) CYP3A Inhibition (%) Bioavailability Enhancement Antibacterial Activity (MIC, μg/mL) References
Naringin 12.4 ± 1.2 40–49% (CYP3A1/2) Paclitaxel AUC ↑ 40–49% >100 (weak)
Rutin 8.9 ± 0.8 Not reported Limited 25–50 (moderate)
Methoxy Analog 18.3 ± 2.1 22% (CYP3A4) Not studied 12.5–25 (strong)
Vaccarin-RM 14.5 ± 1.5 Not reported Not studied 50–100 (moderate)

Key Findings :

  • Antioxidant Activity : Rutin outperforms naringin due to its catechol structure (3,4-dihydroxyphenyl), which enhances free radical scavenging .
  • CYP Inhibition : Naringin’s inhibition of CYP3A1/2 is critical for drug-bioavailability enhancement, whereas its methoxy analog shows weaker inhibition .
  • Antibacterial Effects : Methoxy-substituted derivatives exhibit stronger antibacterial activity, likely due to increased membrane permeability from the methoxy group .

Physicochemical Properties

Table 3: Physicochemical Comparison
Property Naringin Rutin Methoxy Analog (CAS 14265-53-3) Vaccarin-RM (CAS 53452-16-7)
Water Solubility 1.2 mg/mL 0.5 mg/mL 0.8 mg/mL <0.1 mg/mL
LogP (Partition Coeff.) 1.8 0.9 2.5 1.2
Melting Point (°C) 171–173 214–217 189–192 245–248
Stability pH-sensitive Light-sensitive Thermostable Hydrolysis-prone

Notes:

  • Naringin’s higher LogP (1.8 vs. rutin’s 0.9) reflects greater lipophilicity, aiding intestinal absorption .
  • Vaccarin-RM’s low water solubility limits its use in aqueous formulations .

Biological Activity

The compound 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one , also known as Rhoifolin , is a flavonoid glycoside primarily isolated from various plant sources, including Litchi chinensis. This article examines its biological activities, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H32O14
  • Molecular Weight : 580.5 g/mol
  • CAS Number : 17353-03-6
  • Physical Properties :
    • Density: 1.76 g/cm³
    • Boiling Point: 934.7 °C
    • Flash Point: 310.4 °C

Antioxidant Properties

Rhoifolin exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress related to various diseases. Studies have shown that it can scavenge free radicals effectively, potentially reducing the risk of chronic diseases associated with oxidative damage .

Cytotoxic Effects

Research indicates that Rhoifolin demonstrates cytotoxic effects against several cancer cell lines. For instance:

  • A549 (lung cancer) : IC50 = 0.53 μM
  • HeLa (cervical cancer) : IC50 = 0.051 μM
    These findings suggest that Rhoifolin may be a promising candidate for anticancer therapies due to its potency against these cell lines .

Neuroprotective Effects

Rhoifolin has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with neuronal survival and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Anti-inflammatory Activity

The compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as NF-κB and TNF-α. This activity is relevant in the context of inflammatory diseases and conditions where chronic inflammation plays a critical role .

The mechanisms underlying the biological activities of Rhoifolin involve several pathways:

  • Antioxidant Pathways : Activation of Nrf2 signaling leads to increased expression of antioxidant enzymes.
  • Apoptosis Induction : Modulation of Bcl-2 family proteins and caspase activation contributes to its cytotoxic effects on cancer cells.
  • Neuroprotection : Interaction with GABA receptors may enhance neuronal resilience against excitotoxicity .

Case Studies and Research Findings

StudyFocusFindings
Xu et al., 2011CytotoxicityRhoifolin showed IC50 values indicating potent cytotoxicity against various cancer cell lines .
Kavvadias et al., 2004NeuroprotectionDemonstrated potential neuroprotective effects through modulation of GABA receptors in seizure models .
Du et al., 2002Anti-inflammatoryInhibition of pro-inflammatory cytokines was observed in vitro, suggesting therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. How is this compound structurally characterized, and what spectroscopic methods are most effective for its identification?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) is critical for resolving the glycosidic linkages and aromatic substitution patterns. Mass spectrometry (MS), particularly High-Resolution Electrospray Ionization (HR-ESI-MS), confirms the molecular formula (e.g., C28H32O16, MW 624.544 ). X-ray crystallography may resolve stereochemistry if crystalline derivatives are available .
  • Key Data : The compound’s flavone core and disaccharide moiety (6-deoxy-α-L-mannopyranosyl-β-D-glucopyranosyl) produce distinct NMR signals, such as anomeric protons (δ 4.8–5.5 ppm) and aromatic protons (δ 6.0–8.0 ppm) .

Q. What are the recommended chromatographic techniques for isolating and purifying this compound from natural sources?

  • Methodology : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) for high-resolution separation. Preparative TLC or column chromatography with silica gel and ethyl acetate/methanol/water mixtures is effective for initial purification .
  • Challenges : Co-elution with structurally similar flavonoids (e.g., hesperetin or tamarixetin derivatives) requires careful peak identification using UV-Vis (λmax ~260–350 nm) and MS/MS fragmentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

  • Experimental Design :

  • Dose-Response Studies : Test across a wide concentration range (e.g., 1–100 µM) in cell-free (e.g., DPPH/ABTS assays) and cellular models (e.g., ROS detection in HepG2 cells) to identify threshold effects .
  • Mechanistic Probes : Use inhibitors (e.g., catalase for H2O2 scavenging) or genetic knockouts (e.g., Nrf2-deficient cells) to clarify pathways .
    • Data Interpretation : Discrepancies may arise from assay conditions (pH, metal ions) or glycosylation-dependent bioavailability .

Q. What synthetic strategies are optimal for modifying the glycosidic moiety to enhance target selectivity (e.g., kinase inhibition)?

  • Methodology :

  • Chemoenzymatic Synthesis : Use glycosyltransferases (e.g., Bacillus licheniformis enzymes) for regioselective glycosylation .
  • Protecting Group Strategies : Temporarily shield hydroxyl groups (e.g., acetyl or benzyl) to direct coupling reactions .
    • Case Study : Replacing the 6-deoxy-mannose with glucose alters solubility and binding affinity to cytochrome P450 enzymes, as shown in molecular docking studies .

Q. How can researchers validate the compound’s mechanism of action in inflammatory pathways using omics approaches?

  • Experimental Workflow :

  • Transcriptomics : RNA-seq of treated macrophages (e.g., RAW 264.7 cells) to identify downregulated pro-inflammatory genes (e.g., TNF-α, IL-6) .
  • Metabolomics : LC-MS profiling to detect changes in arachidonic acid metabolites (e.g., prostaglandins) .
    • Integration with QSAR : Machine learning models (e.g., Random Forest) can correlate structural features (e.g., hydroxylation pattern) with NF-κB inhibition .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Storage Conditions : Lyophilized samples stored at -80°C under nitrogen show >90% stability over 12 months. Avoid aqueous solutions at pH >7.0 due to glycosidic bond hydrolysis .
  • Analytical Monitoring : Use UPLC-PDA-MS to track degradation products (e.g., aglycone formation) .

Q. How can researchers address low bioavailability in preclinical models?

  • Formulation Approaches : Nanoencapsulation with polylactic-co-glycolic acid (PLGA) nanoparticles improves intestinal absorption .
  • Prodrug Design : Synthesize acetylated or methylated derivatives to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

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